molecular formula C₁₄H₃FN₄O B1157211 Dehydro-D 13223 (Flupirtine Metabolite)

Dehydro-D 13223 (Flupirtine Metabolite)

カタログ番号: B1157211
分子量: 272.28
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dehydro-D 13223 is a metabolite of flupirtine, a non-opioid analgesic and Kv7 potassium channel activator. Flupirtine undergoes hepatic metabolism to form several metabolites, including D-13223 and its dehydrogenated derivative, Dehydro-D 13223 . Structurally, Dehydro-D 13223 (CAS: 1147289-78-8) differs from D-13223 (CAS: 95777-69-8) by the presence of a dehydrogenated moiety, which may alter its physicochemical properties and pharmacokinetics . Both metabolites retain biological activity, though their specific roles in flupirtine’s therapeutic effects require further investigation .

特性

分子式

C₁₄H₃FN₄O

分子量

272.28

同義語

N-[2-Amino-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]acetamide Hydrochloride; 

製品の起源

United States

類似化合物との比較

Key Properties of D-13223 and Dehydro-D 13223:

Property D-13223 Dehydro-D 13223
Molecular Formula C₁₄H₁₅N₄OF·HCl Not explicitly reported
Molecular Weight 310.75444 g/mol Not explicitly reported
LogP 3.828 Likely higher due to dehydrogenation
Half-Life (Liver) ~10.7 hours Data not available
Tissue Distribution Ubiquitous, highest in liver Presumed similar to D-13223

Comparison with Structurally and Functionally Related Compounds

Flupirtine vs. Retigabine

Both flupirtine and retigabine are Kv7.2-7.5 potassium channel activators but differ in metabolite profiles and binding mechanisms:

  • Flupirtine : Metabolized to D-13223 and Dehydro-D 13223, which retain Kv7-modulating activity .
  • Retigabine: No active metabolites reported; binds to the S5-S6 transmembrane domain of Kv7 channels, causing a hyperpolarizing shift .
Parameter Flupirtine/D-13223 Retigabine
Primary Target Kv7.2-7.5 channels Kv7.2-7.5 channels
Binding Site Retigabine site (S5-S6) Same as flupirtine
Active Metabolites Yes (D-13223, Dehydro-D 13223) No
Therapeutic Use Analgesic, neuroprotective Antiepileptic

Comparison with NSAID Metabolites

Flupirtine’s metabolites differ from nonsteroidal anti-inflammatory drug (NSAID) metabolites in mechanism:

  • Indomethacin Metabolites : Potent COX inhibition (IC₅₀: 0.5–1 µM) .
Parameter D-13223/Dehydro-D 13223 Indomethacin Sulfide
Mechanism Kv7 activation, weak PGI₂ inhibition COX inhibition
Analgesic Efficacy Non-opioid, neuroprotective Anti-inflammatory
Toxicity Profile Lower gastrointestinal risk High ulcerogenic potential

Comparison with Acetaminophen Metabolites

Acetaminophen’s active metabolite, N-acetyl-p-benzoquinone imine (NAPQI), contrasts with flupirtine’s metabolites:

  • NAPQI : Hepatotoxic at high doses, requires glutathione detoxification.
  • D-13223/Dehydro-D 13223: No reported hepatotoxicity; neuroprotective effects observed in glioma models .
Parameter D-13223/Dehydro-D 13223 NAPQI
Primary Action Kv7 activation, analgesia COX inhibition (central)
Toxicity Low (liver concentrations decline steadily) High (hepatotoxic)
Excretion Urine (56–83% as parent drug) Urine (glutathione conjugates)

Pharmacokinetic and Metabolic Differences

Metabolic Pathways

  • Flupirtine : Converted to D-13223 via hydrolysis/N-acetylation; further dehydrogenation yields Dehydro-D 13223 .
  • Acetaminophen: Metabolized via CYP2E1 to NAPQI .

Half-Life and Tissue Distribution

Compound Half-Life (Hours) Key Tissues
Flupirtine 3.1–5.2 Liver, brain, kidney
D-13223 ~10.7 (liver) Liver, brain
Retigabine 8–16 Plasma, CNS

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。